Trpc5-IN-4

Description

Structure

3D Structure

Properties

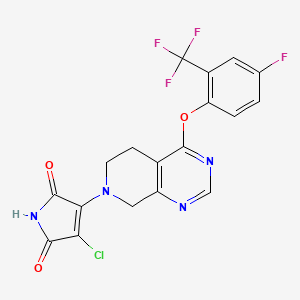

Molecular Formula |

C18H11ClF4N4O3 |

|---|---|

Molecular Weight |

442.7 g/mol |

IUPAC Name |

3-chloro-4-[4-[4-fluoro-2-(trifluoromethyl)phenoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]pyrrole-2,5-dione |

InChI |

InChI=1S/C18H11ClF4N4O3/c19-13-14(16(29)26-15(13)28)27-4-3-9-11(6-27)24-7-25-17(9)30-12-2-1-8(20)5-10(12)18(21,22)23/h1-2,5,7H,3-4,6H2,(H,26,28,29) |

InChI Key |

OCZQLQZPYCOVIK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C1C(=NC=N2)OC3=C(C=C(C=C3)F)C(F)(F)F)C4=C(C(=O)NC4=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of TRPC5 Inhibitors

Disclaimer: Information regarding a specific molecule designated "Trpc5-IN-4" is not publicly available in the reviewed literature. This guide will focus on the mechanism of action of well-characterized, potent, and selective TRPC5 channel inhibitors, such as Pico145 and HC-070, which are likely to share mechanistic principles with other compounds in this class.

Core Mechanism of Action

Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels permeable to Ca²⁺ and Na⁺.[1] They are key players in cellular ion homeostasis and are implicated in a variety of physiological and pathological processes.[1] TRPC5 can form homomeric channels (composed of only TRPC5 subunits) or heteromeric channels with TRPC1 and TRPC4 subunits.[2][3][4]

The primary mechanism of action for small-molecule inhibitors targeting TRPC5 is the direct blockade of the ion channel pore, preventing the influx of cations.[1] This inhibition can be achieved through several modes, including competitive antagonism, allosteric modulation, or direct pore blockade.[1] These inhibitors are designed to be highly potent and selective for TRPC4 and TRPC5 channels.

TRPC5 channels are activated downstream of G-protein coupled receptors (GPCRs), specifically through Gq/11 and Gi/o protein signaling pathways, as well as by receptor tyrosine kinases.[5][6][7] Activation of these pathways leads to the opening of the TRPC5 channel and subsequent cation influx. TRPC5 inhibitors prevent this influx, thereby modulating downstream cellular events.

Signaling Pathways

The activation of TRPC5 channels is a complex process involving multiple signaling cascades. The following diagram illustrates the key pathways leading to TRPC5 activation and the point of intervention for inhibitors.

Quantitative Data: Inhibitor Potency

The potency of TRPC5 inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) against various TRPC channel configurations. The following tables summarize the reported IC50 values for representative TRPC5 inhibitors.

Table 1: Potency of Pico145 (C31)

| Channel Configuration | Agonist | IC50 Value | Reference |

| TRPC5 | Englerin A | 1.3 nM | [8] |

| TRPC4 | Englerin A | 0.35 nM | [8] |

| TRPC5-TRPC1 | Englerin A | 0.2 nM | [8] |

| TRPC4-TRPC1 | Englerin A | 0.06 nM | [8] |

Table 2: Potency of HC-070

| Channel Configuration | Agonist | IC50 Value | Reference |

| hTRPC4 | Englerin A | 0.96 nM | [9] |

| hTRPC4 | GTPγS | 5.72 nM | [9] |

Table 3: Potency of Other TRPC5 Modulators

| Compound | Action | Channel Target | EC50 / IC50 | Reference |

| (-)-Englerin A | Activator | TRPC4/C5 | ~7-11 nM (EC50) | [2] |

| Riluzole | Activator | TRPC5 | 9.2 µM (EC50) | [2] |

| Clemizole | Inhibitor | TRPC5 | 1.1 µM (IC50) | [2] |

| M084 | Inhibitor | TRPC4/C5 | Not specified | [7] |

Experimental Protocols

The characterization of TRPC5 inhibitors relies on key experimental techniques, primarily electrophysiology and calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and is the gold standard for characterizing inhibitor potency and mechanism.[10][11]

Objective: To measure ionic currents through TRPC5 channels in response to agonists and determine the inhibitory effect of test compounds.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably or transiently expressing the TRPC channel of interest (e.g., hTRPC5) are cultured on coverslips.[12]

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.[12]

-

Solutions:

-

External (Bath) Solution (example): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose.[13]

-

Internal (Pipette) Solution (example): 120 mM CsCl, 10 mM NaCl, 10 mM HEPES, 0.4 mM MgCl2, pH adjusted to 7.3 with CsOH.[14] Agonists like GTPγS can be included in the internal solution.[9]

-

-

Recording:

-

A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and perfused with the external solution.[12]

-

A gigaohm seal is formed between the micropipette and the cell membrane.[13]

-

The membrane patch is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[13]

-

The cell is voltage-clamped, typically at a holding potential of -60 mV.[12]

-

Currents are elicited by applying voltage ramps (e.g., from +100 mV to -120 mV).[12]

-

TRPC5 channels are activated by applying an agonist (e.g., Englerin A) to the bath solution.

-

The inhibitor is then applied at various concentrations to determine its effect on the agonist-induced current and to calculate the IC50.

-

-

Data Acquisition: Data is acquired using an amplifier and software like pCLAMP.[12]

Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay

This high-throughput screening method is used to measure changes in intracellular calcium concentration, providing an indirect measure of TRPC5 channel activity.[8][15]

Objective: To assess the ability of compounds to inhibit agonist-induced calcium influx through TRPC5 channels.

Methodology:

-

Cell Plating: HEK293 cells stably expressing the TRPC channel of interest are seeded into 96-well plates.[8]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4-AM or Fura-2, for 30-60 minutes at 37°C.[8][16]

-

Compound Incubation: Cells are pre-incubated with the test inhibitor at various concentrations.[8]

-

Measurement:

-

The plate is placed in a FLIPR instrument.

-

Baseline fluorescence is measured.

-

An agonist (e.g., 10 nM Englerin A) is added to activate the TRPC5 channels.[8]

-

The change in fluorescence intensity, corresponding to the influx of calcium, is monitored over time.

-

-

Data Analysis: The reduction in the agonist-evoked calcium signal in the presence of the inhibitor is used to determine the compound's IC50 value.[8]

Conclusion

Inhibitors of the TRPC5 channel represent a promising class of therapeutic agents. Their mechanism of action is centered on the direct blockade of the channel, preventing the pathological influx of cations that is driven by GPCR-mediated signaling pathways. The characterization of these inhibitors is performed using a combination of high-throughput calcium assays for initial screening and detailed electrophysiological studies to confirm potency and elucidate the precise mechanism of inhibition. The data gathered from these experimental approaches are crucial for the development of selective and effective drugs targeting TRPC5-related pathologies.

References

- 1. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Heteromeric channels formed by TRPC1, TRPC4 and TRPC5 define hippocampal synaptic transmission and working memory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The roles of G proteins in the activation of TRPC4 and TRPC5 transient receptor potential channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Studying Endogenous TRP Channels in Visceral and Vascular Smooth Muscles - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Frontiers | Unique responses of the fixed stoichiometric TRPC1–TRPC5 concatemer to G proteins [frontiersin.org]

- 13. docs.axolbio.com [docs.axolbio.com]

- 14. TRPC5 Is a Ca2+-activated Channel Functionally Coupled to Ca2+-selective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Transient Receptor Potential C 1/4/5 Is a Determinant of MTI-101 Induced Calcium Influx and Cell Death in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

The Function and Mechanism of Trpc5-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trpc5-IN-4 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) and TRPC4 ion channels. Identified as compound 16g in its discovery publication, this compound demonstrates high affinity for these channels, with IC50 values of 14.07 nM for TRPC5 and 65 nM for TRPC4. Its development as a specific inhibitor allows for the targeted investigation of TRPC4 and TRPC5 channel function in various physiological and pathological processes. This document provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound, serving as a technical resource for researchers in pharmacology and drug development. The primary application of this compound explored to date is in the context of chronic kidney disease (CKD), where it has shown protective effects on podocytes.

Introduction to TRPC5 Channels

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel that plays a crucial role in regulating intracellular calcium concentration.[1] These channels are implicated in a wide array of physiological processes, including neuronal signaling, fear and anxiety responses, and the regulation of vascular tone. Dysregulation of TRPC5 channel activity has been linked to several pathological conditions, making it a significant target for therapeutic intervention. TRPC5 can form both homomeric channels and heteromeric channels with other TRPC subfamily members, such as TRPC1 and TRPC4, leading to a diversity of functional channel properties.

This compound: A Potent and Selective Inhibitor

This compound is a novel pyrroledione analog that has emerged from a targeted drug discovery program aimed at identifying potent inhibitors of TRPC5. Its high selectivity for TRPC5 and TRPC4 over other TRPC channels, such as TRPC3, TRPC6, and TRPC7, makes it a valuable tool for dissecting the specific roles of these channels.[1]

Quantitative Data Summary

The inhibitory potency of this compound has been characterized in cellular assays, providing key quantitative metrics for its activity.

| Target | IC50 (nM) | Assay System |

| TRPC5 | 14.07 | HEK293 cells |

| TRPC4 | 65 | HEK293 cells |

| TRPC3 | Very weak inhibition | HEK293 cells |

| TRPC6 | No inhibitory effect | HEK293 cells |

| TRPC7 | No inhibitory effect | HEK293 cells |

Table 1: Inhibitory potency of this compound against various TRPC channels.[1]

Mechanism of Action

This compound functions by directly blocking the TRPC5 and TRPC4 ion channels, thereby preventing the influx of cations, including calcium, into the cell. This inhibition of channel activity modulates downstream signaling pathways that are dependent on calcium entry.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Intracellular Calcium Concentration Assay

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing either human TRPC4 or TRPC5 channels.

-

Method: A fluorescence-based assay was used to measure changes in intracellular calcium concentration.

-

Protocol:

-

Seed TRPC4- or TRPC5-expressing HEK293 cells in a 96-well plate and culture overnight.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Wash the cells with a physiological salt solution.

-

Add varying concentrations of this compound (ranging from 0.003 to 3 µM) to the wells and incubate for a specified period.

-

Stimulate the channels with a known TRPC5 agonist.

-

Measure the fluorescence intensity over time (up to 1000 seconds) using a fluorescence plate reader.

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. The IC50 value is calculated from the dose-response curve.

-

Cell Viability Assay

-

Cell Lines: Primary cultured hepatocytes and mouse podocyte (MPC5) cells.

-

Method: A standard cell viability assay (e.g., MTT or CellTiter-Glo) was performed to assess the cytotoxicity of this compound.

-

Protocol:

-

Seed hepatocytes or MPC5 cells in a 96-well plate and culture until they reach the desired confluence.

-

Treat the cells with this compound at concentrations of 1 µM and 10 µM for 24 hours.

-

Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

Compare the results of treated cells to untreated control cells to determine the effect on cell viability. The results indicated that this compound did not reduce cell viability, suggesting it is not cytotoxic at the tested concentrations.[1]

-

Podocyte Rearrangement Assay

-

Cell Line: Mouse podocyte (MPC5) cells.

-

Method: This assay evaluates the protective effect of this compound against protamine sulfate (PS)-induced podocyte injury, which manifests as cytoskeletal rearrangement.

-

Protocol:

-

Culture MPC5 cells on collagen-coated coverslips.

-

Pre-incubate the cells with varying concentrations of this compound (0.1, 0.3, 1, and 3 µM) for 30 minutes.

-

Induce podocyte injury by treating the cells with protamine sulfate (PS).

-

Fix the cells and stain for F-actin using fluorescently labeled phalloidin.

-

Visualize the actin cytoskeleton using fluorescence microscopy.

-

Quantify the degree of podocyte rearrangement and compare the results between treated and untreated cells. This compound was found to concentration-dependently reduce the PS-induced podocyte rearrangement.[1]

-

Therapeutic Potential

The potent and selective inhibitory profile of this compound, coupled with its demonstrated protective effects on podocytes, positions it as a promising lead compound for the development of therapeutics for chronic kidney disease (CKD), particularly proteinuric kidney diseases like focal segmental glomerulosclerosis (FSGS).[2] Further preclinical and clinical studies are warranted to fully evaluate its therapeutic efficacy and safety profile.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of TRPC4 and TRPC5 channels. Its high potency and selectivity offer a significant advantage for targeted studies. The experimental data gathered to date strongly support its potential as a therapeutic agent for chronic kidney disease. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, facilitating further exploration of its functions and applications.

References

The Role of TRPC5 Inhibition in Calcium Signaling: A Technical Guide to GFB-8438

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels that play a crucial role in regulating intracellular calcium concentration. Their involvement in various physiological and pathological processes has made them an attractive target for drug discovery. This technical guide provides an in-depth overview of the role of TRPC5 inhibition in calcium signaling, with a specific focus on the potent and selective inhibitor, GFB-8438. Due to the lack of publicly available data for a compound named "Trpc5-IN-4," this guide will utilize the well-characterized molecule GFB-8438 as a representative TRPC5 inhibitor to illustrate the core principles of TRPC5 modulation. This document will detail its quantitative pharmacology, the experimental protocols used for its characterization, and its mechanism of action within the TRPC5 signaling pathway.

Data Presentation: Quantitative Pharmacology of GFB-8438

The potency and selectivity of a pharmacological tool are critical for its utility in research and as a potential therapeutic. GFB-8438 has been characterized using various in vitro assays to determine its inhibitory activity against TRPC5 and other related ion channels.[1][2][3]

| Target | Assay Type | Species | IC50 (µM) | Reference |

| TRPC5 | Qpatch | Human | 0.18 | [1][2][3] |

| TRPC5 | Manual Patch Clamp | Human | 0.28 | [1] |

| TRPC4 | Qpatch | Human | 0.29 | [2][3] |

| TRPC6 | Qpatch | Human | >10 | [1][2] |

Table 1: In vitro potency of GFB-8438 against TRPC channels. The half-maximal inhibitory concentration (IC50) values demonstrate that GFB-8438 is a potent inhibitor of human TRPC5 and the closely related TRPC4, with excellent selectivity against TRPC6.[1][2][3]

GFB-8438 has also been profiled for its selectivity against a broader panel of ion channels and other off-target proteins, demonstrating a favorable selectivity profile. It shows minimal activity against other TRP family members (TRPC3/7, TRPA1, TRPV1/2/3/4/5, and TRPM2/3/4/8), NaV1.5, and the hERG channel.[1]

Experimental Protocols

The characterization of TRPC5 inhibitors like GFB-8438 relies on robust and reproducible experimental methodologies. The following sections detail the key protocols used to assess the compound's activity.

Fluorescence-Based Calcium Assay (FLIPR)

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method used to measure changes in intracellular calcium concentration. This assay is often used for primary screening of compound libraries to identify potential modulators of ion channels like TRPC5.

Objective: To determine the inhibitory effect of a compound on TRPC5 channel activation by measuring changes in intracellular calcium levels.

Materials:

-

HEK293 cells stably expressing human TRPC5.

-

Black-walled, clear-bottom 384-well microplates.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a commercially available kit like the FLIPR Calcium Assay Kit).

-

Probenecid (to prevent dye extrusion).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

TRPC5 agonist (e.g., Englerin A or a Gq-coupled receptor agonist like carbachol).

-

Test compound (e.g., GFB-8438).

-

FLIPR instrument.

Protocol:

-

Cell Plating: Seed HEK293-hTRPC5 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

-

Dye Loading: The following day, remove the culture medium and add the calcium-sensitive dye loading solution containing the fluorescent dye and probenecid in assay buffer. Incubate the plate for 1 hour at 37°C.

-

Compound Addition: Prepare serial dilutions of the test compound (GFB-8438) in assay buffer. The FLIPR instrument will add the compound to the wells.

-

Baseline Reading: The instrument will read the baseline fluorescence for a short period before agonist addition.

-

Agonist Addition and Measurement: The FLIPR instrument will then add the TRPC5 agonist to stimulate calcium influx. Fluorescence is measured continuously for a defined period (e.g., 2-5 minutes) to capture the calcium response.

-

Data Analysis: The change in fluorescence intensity over time is recorded. The inhibitory effect of the compound is calculated by comparing the peak fluorescence in compound-treated wells to control (vehicle-treated) wells. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is the gold-standard technique for directly measuring the ion flow through channels in the cell membrane. It provides detailed information about the biophysical properties of the channel and the mechanism of inhibition.

Objective: To directly measure the inhibitory effect of a compound on TRPC5-mediated ion currents.

Materials:

-

HEK293 cells expressing TRPC5.

-

Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Pipette puller.

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

-

TRPC5 agonist.

-

Test compound (GFB-8438).

Protocol:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

-

Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply voltage ramps or steps to elicit TRPC5 currents.

-

Agonist Application: Perfuse the cell with the extracellular solution containing a TRPC5 agonist to activate the channels and record the resulting current.

-

Inhibitor Application: After a stable baseline current is established, co-apply the test compound (GFB-8438) with the agonist and record the inhibition of the current.

-

Data Analysis: Measure the amplitude of the TRPC5 current before and after the application of the inhibitor. The percentage of inhibition is calculated, and a concentration-response curve is generated to determine the IC50 value.

Signaling Pathways and Mechanism of Action

TRPC5 channels are activated by a variety of stimuli, including G-protein coupled receptors (GPCRs) linked to phospholipase C (PLC) activation and store-operated calcium entry (SOCE). In the context of kidney disease, a key signaling pathway involving TRPC5 and the small GTPase Rac1 has been identified as a driver of podocyte injury.[1][4]

Podocyte damage can lead to the activation of Rac1, which in turn promotes the translocation of TRPC5 channels to the cell membrane.[1] The subsequent influx of calcium through these channels further activates Rac1 in a positive feedback loop, leading to cytoskeletal remodeling, podocyte foot process effacement, and proteinuria.[1][4]

GFB-8438 acts as a direct inhibitor of the TRPC5 channel, blocking the influx of calcium. By interrupting this feed-forward loop, GFB-8438 can protect podocytes from injury.[1]

Below are diagrams illustrating the TRPC5 signaling pathway, the mechanism of GFB-8438, and a typical experimental workflow.

Figure 1: Simplified TRPC5 signaling pathway in podocytes.

Figure 2: Mechanism of action of GFB-8438.

Figure 3: Experimental workflow for a FLIPR-based calcium assay.

Conclusion

GFB-8438 is a potent and selective inhibitor of the TRPC5 ion channel, a key component of a calcium signaling pathway implicated in kidney disease. By blocking TRPC5-mediated calcium influx, GFB-8438 disrupts a pathogenic feed-forward loop involving Rac1 activation, thereby protecting podocytes from injury. The experimental protocols detailed in this guide, including fluorescence-based calcium assays and patch-clamp electrophysiology, are essential for the characterization of such inhibitors. This in-depth technical overview provides a valuable resource for researchers and drug development professionals working to understand and therapeutically target TRPC5-mediated calcium signaling.

References

- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The small GTPase regulatory protein Rac1 drives podocyte injury independent of cationic channel protein TRPC5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

Trpc5-IN-4 biological activity

A Technical Guide to the Biological Activity of Trpc5-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel implicated in a variety of physiological and pathological processes. Its role in kidney diseases, particularly in podocyte injury and subsequent proteinuria, has made it a significant target for drug discovery. This technical guide focuses on the biological activity of this compound, a potent and selective inhibitor of TRPC5. This compound, a pyrrolledione analog, has demonstrated promising preclinical activity, suggesting its potential as a therapeutic agent for chronic kidney disease (CKD).[1] This document provides a comprehensive overview of its mechanism of action, quantitative biological data, relevant experimental protocols, and associated signaling pathways.

Quantitative Biological Data

The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound [2]

| Target | Assay Type | IC50 (nM) | Cell Line |

| Human TRPC5 | Intracellular Ca2+ Assay | 14.07 | HEK293 |

| Human TRPC4 | Intracellular Ca2+ Assay | 65 | HEK293 |

| Human TRPC3 | Intracellular Ca2+ Assay | Very weak inhibition | HEK293 |

| Human TRPC6 | Intracellular Ca2+ Assay | No inhibitory effect | HEK293 |

| Human TRPC7 | Intracellular Ca2+ Assay | No inhibitory effect | HEK293 |

Table 2: Cellular Activity of this compound

| Assay | Effect | Cell Line | Concentration Range |

| Protamine Sulfate (PS)-Induced Podocyte Injury | Concentration-dependent reduction of podocyte rearrangement | MPC5 | 0.1, 0.3, 1, 3 µM |

| Cytotoxicity | No reduction in cell viability | Primary cultured hepatocytes, MPC5 | 1 and 10 µM (24 hours) |

Mechanism of Action and Signaling Pathways

TRPC5 channels are key mediators of calcium influx in podocytes, specialized cells in the kidney glomerulus that are essential for the filtration barrier. In pathological conditions, overactivation of TRPC5 leads to a cascade of events culminating in podocyte injury and proteinuria. A critical component of this pathway is the small GTPase Rac1.[3][4] Podocyte injury can lead to the activation of Rac1, which in turn promotes the translocation of TRPC5 to the cell membrane.[3][4] The subsequent increase in calcium influx through TRPC5 further activates Rac1, creating a detrimental feed-forward loop that drives cytoskeletal remodeling, foot process effacement, and ultimately, podocyte loss and proteinuria.[3][4]

This compound exerts its therapeutic effect by directly inhibiting the TRPC5 channel, thereby blocking the influx of calcium. This inhibition disrupts the vicious cycle of Rac1 activation and TRPC5-mediated calcium signaling, leading to the stabilization of the podocyte cytoskeleton and the preservation of the glomerular filtration barrier.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the biological activity of this compound. It is important to note that these are generalized methods, and specific parameters may have been optimized in the primary research.

Intracellular Calcium Assay (FLIPR-based)

This assay is used to determine the inhibitory effect of compounds on TRPC channel activity by measuring changes in intracellular calcium concentration.

Protocol:

-

Cell Plating: Seed HEK293 cells stably expressing the human TRPC5 channel into 96- or 384-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer for 1 hour at 37°C.

-

Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the compound solutions to the respective wells of the cell plate and incubate for a predetermined period (e.g., 15-30 minutes).

-

Agonist Addition and Signal Detection: Place the cell plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument. Add a TRPC5 agonist (e.g., Englerin A) to all wells simultaneously to stimulate calcium influx.

-

Data Analysis: The instrument records the fluorescence intensity before and after the addition of the agonist. The change in fluorescence is proportional to the change in intracellular calcium concentration. The inhibitory effect of this compound is calculated, and the IC50 value is determined by fitting the concentration-response data to a suitable pharmacological model.

Protamine Sulfate-Induced Podocyte Injury Assay

This cellular assay models podocyte injury and is used to assess the protective effects of compounds like this compound.

Protocol:

-

Cell Culture: Culture conditionally immortalized mouse podocytes (MPC5 cells) on collagen-coated plates or coverslips. Differentiate the podocytes by culturing them at 37°C without interferon-γ for 10-14 days.

-

Compound Pre-treatment: Pre-incubate the differentiated podocytes with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) for 30 minutes.

-

Induction of Injury: Induce podocyte injury by adding protamine sulfate (PS) to the culture medium at a final concentration known to cause cytoskeletal rearrangement (e.g., 200 µg/mL) and incubate for a short period (e.g., 30-60 minutes).

-

Immunofluorescence Staining: Fix the cells with paraformaldehyde, permeabilize with a detergent-based buffer, and block non-specific binding sites. Stain the actin cytoskeleton with fluorescently labeled phalloidin and visualize key podocyte proteins (e.g., synaptopodin) using specific primary and fluorescently labeled secondary antibodies.

-

Microscopy and Analysis: Acquire images using a fluorescence microscope. Assess the degree of podocyte injury by observing changes in the actin cytoskeleton, such as the loss of stress fibers and the formation of lamellipodia, and the distribution of podocyte-specific proteins. The protective effect of this compound is determined by the preservation of the normal cellular morphology.

Cytotoxicity Assay

This assay is performed to evaluate the potential toxic effects of a compound on different cell types.

Protocol:

-

Cell Seeding: Seed primary cultured hepatocytes or MPC5 cells in 96-well plates at a suitable density.

-

Compound Treatment: Treat the cells with different concentrations of this compound (e.g., 1 and 10 µM) for 24 hours. Include a vehicle control and a positive control for cytotoxicity.

-

Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit that measures ATP content (e.g., CellTiter-Glo®).

-

Data Analysis: Measure the absorbance or luminescence according to the assay manufacturer's instructions. Calculate the percentage of cell viability relative to the vehicle-treated control cells. A lack of significant reduction in cell viability indicates the absence of cytotoxicity at the tested concentrations.

Conclusion

This compound is a potent and selective inhibitor of the TRPC5 ion channel with promising in vitro activity. Its ability to protect podocytes from injury in a well-established disease model highlights its potential as a therapeutic candidate for chronic kidney diseases characterized by proteinuria. The data presented in this technical guide provide a solid foundation for further preclinical and clinical investigation of this compound. The detailed experimental protocols offer a starting point for researchers aiming to replicate or expand upon these findings. The elucidation of the TRPC5-Rac1 signaling pathway provides a clear mechanistic rationale for the therapeutic targeting of TRPC5 in proteinuric kidney diseases.

References

- 1. Discovery of pyrroledione analogs as potent transient receptor potential canonical channel 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI - Inhibition of the TRPC5 ion channel protects the kidney filter [jci.org]

- 4. pubs.acs.org [pubs.acs.org]

Trpc5-IN-4 and its Analogs: A Technical Guide for Chronic Kidney Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic kidney disease (CKD) is a progressive condition characterized by the gradual loss of kidney function over time. A key pathological feature of many CKDs is the damage and loss of podocytes, specialized cells in the glomerulus essential for filtration. The transient receptor potential canonical 5 (TRPC5) ion channel has emerged as a critical mediator of podocyte injury. Its activation leads to calcium influx, triggering a cascade of events that result in cytoskeletal remodeling, foot process effacement, and eventual podocyte detachment and loss, culminating in proteinuria and the progression of CKD. This technical guide provides an in-depth overview of the role of TRPC5 in CKD and details the use of small molecule inhibitors, such as Trpc5-IN-4 and its analogs, as a promising therapeutic strategy. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows to aid researchers in this field.

Introduction to TRPC5 in Chronic Kidney Disease

The TRPC5 channel, a non-selective cation channel, is highly expressed in podocytes.[1] Under pathological conditions, such as those initiated by angiotensin II, TRPC5 channel activity is upregulated.[2] This leads to an influx of calcium which activates the small GTPase Rac1.[3][4][5] Activated Rac1, in turn, promotes further TRPC5 translocation to the plasma membrane, creating a detrimental feed-forward loop that drives podocyte injury.[2][6] This cascade disrupts the intricate actin cytoskeleton of podocytes, leading to the effacement of their foot processes, a hallmark of glomerular diseases.[7] The subsequent loss of podocytes from the glomerular filtration barrier results in proteinuria, a key indicator of CKD progression.[1][8][9] Therefore, the inhibition of TRPC5 presents a targeted therapeutic approach to protect podocytes and ameliorate the progression of CKD.[1][10]

Quantitative Data on TRPC5 Inhibitors

Several small molecule inhibitors of TRPC5 have been developed and characterized for their potential in treating CKD. The following tables summarize the in vitro potency and in vivo efficacy of key TRPC5 inhibitors.

| Inhibitor | Target(s) | IC50 (μM) | Cell Line/Assay Condition | Reference(s) |

| GFB-8438 | hTRPC5 | 0.18 | Qpatch | [6][10][11][12][13] |

| hTRPC5 | 0.28 | Manual Patch Clamp | [6] | |

| rTRPC5 | 0.18 | Qpatch | [6] | |

| hTRPC4 | 0.29 | Qpatch | [6][10][11][13] | |

| hTRPC6 | >30 | Qpatch | [6][11][13] | |

| AC1903 | TRPC5 | 14.7 | HEK-293 cells | [14][15][16] |

| TRPC5 | 4.0 - 13.6 | [17] | ||

| TRPC5 | 4.06 | [18] | ||

| TRPC4 | >100 | [17] | ||

| TRPC6 | No effect | [14][17] | ||

| ML204 | TRPC4β | 0.96 | HEK293 cells (Ca2+ influx) | [19][20] |

| TRPC4 | 2.91 | HEK293 cells (ACh-stimulated Ca2+ influx) | [21] | |

| TRPC4 | 2.85 | GTPγS-evoked currents | [22] | |

| Pico145 | TRPC5 | 0.0013 | Ca2+ recordings | [23] |

| TRPC4 | 0.000349 | Ca2+ recordings | [23] | |

| HC-070 | hTRPC4 | 0.00096 - 0.00572 | Manual Patch-Clamp | [24] |

| Animal Model | Inhibitor | Dosing Regimen | Key Findings | Reference(s) |

| DOCA-salt hypertensive rat (FSGS model) | GFB-8438 | 30 mg/kg, s.c., daily for 3 weeks | Significant reduction in total protein and albumin in urine. | [11][12] |

| AT1 receptor transgenic rat (FSGS model) | AC1903 | 50 mg/kg, i.p., twice daily for 7 days | Significantly suppressed proteinuria, reduced pseudocyst formation, and prevented podocyte loss. | [14][15] |

| Dahl salt-sensitive rat (hypertensive FSGS model) | AC1903 | 50 mg/kg, i.p., twice daily | Significantly reduced the rate of progressive proteinuria and preserved podocyte numbers. No effect on mean arterial pressure. | [25] |

| Puromycin Aminonucleoside (PAN)-induced nephrosis rat | AC1903 | 50 mg/kg, i.p., twice daily | Significantly reduced urine albumin and protected podocyte foot processes from effacement. | [23][26] |

Experimental Protocols

In Vitro Podocyte Injury Model

Objective: To assess the protective effect of a TRPC5 inhibitor on cultured podocytes subjected to injury.

Materials:

-

Primary or immortalized mouse podocytes

-

Collagen-coated culture plates/coverslips

-

Culture medium (e.g., RPMI 1640 with 10% FBS)

-

Protamine Sulfate (PS) solution (e.g., 2 mg/ml in HBSS)

-

TRPC5 inhibitor (e.g., GFB-8438, AC1903) dissolved in a suitable vehicle (e.g., DMSO)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 10% BSA in PBS)

-

Primary antibodies (e.g., anti-synaptopodin, anti-nephrin)

-

Fluorophore-conjugated secondary antibodies

-

Phalloidin conjugated to a fluorophore (for F-actin staining)

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture podocytes on collagen-coated plates or coverslips until they reach the desired confluency and differentiation state.[11]

-

Inhibitor Pre-treatment: Pre-incubate the podocytes with the TRPC5 inhibitor at the desired concentration (e.g., 1 µM GFB-8438) for a specified time (e.g., 30 minutes).[11][12] Include a vehicle-only control group.

-

Induction of Injury: Induce podocyte injury by adding protamine sulfate to the culture medium for a defined period.[27][28][29]

-

Immunofluorescence Staining: a. Fix the cells with 4% paraformaldehyde.[22] b. Permeabilize the cells with 0.1% Triton X-100.[22] c. Block non-specific antibody binding with 10% BSA.[22] d. Incubate with primary antibodies against podocyte markers (e.g., synaptopodin, nephrin) overnight at 4°C.[2] e. Wash and incubate with appropriate fluorophore-conjugated secondary antibodies and fluorescently-labeled phalloidin.[22] f. Counterstain nuclei with DAPI.[22]

-

Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Assess changes in the actin cytoskeleton and the expression and localization of podocyte-specific proteins.

In Vivo Chronic Kidney Disease Model (DOCA-Salt Hypertension)

Objective: To evaluate the efficacy of a TRPC5 inhibitor in a rat model of hypertensive nephropathy.

Materials:

-

Deoxycorticosterone acetate (DOCA)

-

1% NaCl drinking water

-

TRPC5 inhibitor (e.g., GFB-8438)

-

Vehicle for inhibitor

-

Metabolic cages for urine collection

-

Anesthetics (e.g., ketamine/xylazine)[14]

-

Surgical instruments for uninephrectomy

Procedure:

-

Uninephrectomy: Anesthetize the rats and perform a left uninephrectomy.[6][14]

-

DOCA and Salt Administration: a. Following recovery from surgery, implant a DOCA pellet subcutaneously or administer subcutaneous injections of DOCA (e.g., 20-25 mg/kg twice weekly).[6][14] b. Replace drinking water with 1% NaCl solution.[6][14]

-

Inhibitor Treatment: a. Divide the rats into a vehicle control group and a TRPC5 inhibitor treatment group. b. Administer the inhibitor (e.g., 30 mg/kg GFB-8438, s.c.) or vehicle daily for the duration of the study (e.g., 3-5 weeks).[11][12][14]

-

Monitoring and Sample Collection: a. Monitor blood pressure regularly. b. House the rats in metabolic cages at specified intervals (e.g., weekly) to collect 24-hour urine samples.[30]

-

Analysis: a. Proteinuria Quantification: Measure the total protein and/or albumin concentration in the collected urine samples using a suitable method such as the Bradford assay or a turbidity assay.[9][20][31] b. Histological Analysis: At the end of the study, euthanize the rats, perfuse and collect the kidneys. Process the kidney tissue for histological staining (e.g., PAS) and immunofluorescence to assess glomerular injury and podocyte number.[17] c. Podocyte Counting: Stain kidney sections with a podocyte-specific nuclear marker (e.g., WT-1) and count the number of podocytes per glomerulus.[8][17]

Visualizations

Signaling Pathway of TRPC5-Mediated Podocyte Injury

Caption: TRPC5-Rac1 signaling cascade in podocyte injury.

Experimental Workflow for Evaluating TRPC5 Inhibitors

Caption: Workflow for preclinical evaluation of TRPC5 inhibitors.

Conclusion

The inhibition of the TRPC5 ion channel represents a highly promising and targeted therapeutic strategy for the treatment of chronic kidney disease. The compelling preclinical data, demonstrating the ability of small molecule inhibitors to protect podocytes from injury and reduce proteinuria in various animal models, underscores the potential of this approach. This technical guide provides researchers with a foundational understanding of the role of TRPC5 in CKD, along with the necessary data and methodologies to further investigate and develop novel TRPC5-targeted therapies. The continued exploration of this pathway holds the potential to deliver new and effective treatments for patients suffering from progressive kidney diseases.

References

- 1. Role of TRPC5 channel inhibition in the treatment of glomerular disease - Anna Greka [grantome.com]

- 2. Immunofluorescence staining of WT-1/Podocalyxin on Mouse kidney sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dietary Effects on Dahl Salt-Sensitive Hypertension, Renal Damage, and the T Lymphocyte Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deep transcriptomic profiling of Dahl salt-sensitive rat kidneys with mutant form of Resp18 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. anmfonline.org [anmfonline.org]

- 6. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the TRPC5 ion channel protects the kidney filter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantifying Podocyte Number in a Small Sample Size of Glomeruli with CUBIC to Evaluate Podocyte Depletion of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Quantification of proteinuria by measurement of the protein/creatinine ratio] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of Human Kidney Progenitor Cultures and Their Differentiation into Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isolation and Primary Culture of Murine Podocytes with Proven Origin | Springer Nature Experiments [experiments.springernature.com]

- 14. ijvets.com [ijvets.com]

- 15. ahajournals.org [ahajournals.org]

- 16. Isolation of Podocyte Cell Fractions From Mouse Kidney Using Magnetic Activated Cell Sorting (MACS) [bio-protocol.org]

- 17. Podocyte Counting and Density Analysis [protocols.io]

- 18. Reevaluation of analytical procedures on quantitation of urinary protein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Rat Urinary Protein Assay - Chondrex, Inc. [chondrex.com]

- 21. Preparation of Human Kidney Progenitor Cultures and Their Differentiation into Podocytes [bio-protocol.org]

- 22. pubcompare.ai [pubcompare.ai]

- 23. researchgate.net [researchgate.net]

- 24. Cardiovascular and Respiratory Toxicity of Protamine Sulfate in Zebrafish and Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]

- 25. broadinstitute.org [broadinstitute.org]

- 26. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 27. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. resources.amsbio.com [resources.amsbio.com]

- 31. chondrex.com [chondrex.com]

Trpc5-IN-4: A Potent Inhibitor of TRPC5 Channels with Potential Therapeutic Implications in Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels implicated in the pathophysiology of several neurodegenerative diseases. Their role in mediating calcium dysregulation, oxidative stress, and subsequent neuronal apoptosis has positioned them as a promising therapeutic target. This technical guide provides a comprehensive overview of Trpc5-IN-4, a potent and selective inhibitor of TRPC5. We consolidate the available quantitative data, detail relevant experimental protocols, and visualize the core signaling pathways. While current research on this compound has primarily focused on its potential in chronic kidney disease, this guide extrapolates its therapeutic relevance to neurodegenerative disease models based on the established role of TRPC5 in neuronal function and pathology.

Introduction to TRPC5 in Neurodegeneration

TRPC5 channels are widely expressed in the central nervous system, including the hippocampus, striatum, and substantia nigra, regions critically affected in various neurodegenerative disorders.[1][2] Dysregulation of TRPC5 activity has been linked to the pathogenic mechanisms of Huntington's disease, Parkinson's disease, and seizure-induced neuronal death.[3][4][5] Activation of TRPC5 can lead to excessive calcium influx, triggering a cascade of detrimental events including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways.[6] Consequently, the inhibition of TRPC5 channels presents a rational therapeutic strategy to mitigate neuronal damage and disease progression.

This compound: A Potent TRPC5 Inhibitor

This compound is a novel small molecule identified as a potent inhibitor of TRPC5 channels. It belongs to a class of pyrrolidinedione analogs and has demonstrated high affinity and selectivity for TRPC5.

Quantitative Data

The inhibitory potency of this compound has been characterized in vitro, with the following key quantitative metrics:

| Target | IC50 Value | Assay System | Reference |

| TRPC5 | 14.07 nM | HEK293 cells | [7] |

| TRPC4 | 65 nM | HEK293 cells | [7] |

| TRPC3 | Very weak inhibitory activity | HEK293 cells | [7] |

| TRPC6 | No inhibitory effect | HEK293 cells | [7] |

| TRPC7 | No inhibitory effect | HEK293 cells | [7] |

Table 1: In vitro inhibitory activity of this compound against various TRPC channels.

Experimental Protocols

While specific protocols for this compound in neurodegenerative models are not yet published, this section provides detailed methodologies for relevant assays based on the characterization of this compound and general protocols for evaluating TRPC5 inhibitors in a neurological context.

In Vitro Calcium Imaging Assay for TRPC5 Inhibition

This protocol is adapted from the initial characterization of this compound to measure its inhibitory effect on intracellular calcium concentration.

Objective: To determine the dose-dependent inhibition of TRPC4 and TRPC5 channels by this compound.

Materials:

-

HEK293 cells stably expressing human TRPC4 or TRPC5.

-

Fluo-4 AM calcium indicator.

-

This compound.

-

Channel agonist (e.g., Englerin A or a G-protein coupled receptor agonist).

-

Hanks' Balanced Salt Solution (HBSS).

Procedure:

-

Cell Culture: Culture HEK293 cells expressing TRPC4 or TRPC5 in appropriate media and conditions.

-

Cell Plating: Seed cells onto 96-well black-walled, clear-bottom plates.

-

Dye Loading: Load cells with Fluo-4 AM in HBSS for 60 minutes at 37°C.

-

Compound Incubation: Wash cells with HBSS and incubate with varying concentrations of this compound (e.g., 0.003-3 µM) for a specified pre-incubation time.

-

Baseline Fluorescence Measurement: Measure baseline fluorescence using a fluorescence plate reader.

-

Channel Activation: Add the channel agonist to induce calcium influx.

-

Post-Stimulation Fluorescence Measurement: Immediately measure the change in fluorescence over time.

-

Data Analysis: Calculate the inhibition of the calcium response at each concentration of this compound to determine the IC50 value.

Cell Viability Assay in Neuronal Cells

This protocol assesses the potential cytotoxicity of this compound in a neuronal cell line.

Objective: To evaluate the effect of this compound on the viability of neuronal cells.

Materials:

-

SH-SY5Y neuroblastoma cell line (or other relevant neuronal cell line).

-

This compound.

-

Cell culture medium.

-

MTT or PrestoBlue reagent.

Procedure:

-

Cell Plating: Seed SH-SY5Y cells in a 96-well plate.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 1 µM and 10 µM) for 24 hours.

-

Viability Assessment: Add MTT or PrestoBlue reagent and incubate according to the manufacturer's instructions.

-

Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence to determine cell viability.

-

Data Analysis: Express results as a percentage of the vehicle-treated control.

In Vivo Neuroprotection Study in a Parkinson's Disease Model (Hypothetical)

This protocol outlines a potential in vivo study to evaluate the neuroprotective effects of this compound in a rodent model of Parkinson's disease.

Objective: To assess the ability of this compound to protect dopaminergic neurons and improve motor function in an MPTP-induced mouse model of Parkinson's disease.

Animal Model: C57BL/6 mice.

Procedure:

-

Animal Acclimatization: Acclimatize mice to the housing conditions.

-

Group Allocation: Randomly assign mice to vehicle, MPTP, and MPTP + this compound treatment groups.

-

Drug Administration: Administer this compound (dose to be determined by pharmacokinetic studies) via an appropriate route (e.g., intraperitoneal injection) prior to or following MPTP administration.

-

Induction of Parkinsonism: Induce dopaminergic neurodegeneration by administering MPTP.

-

Behavioral Testing: Perform behavioral tests such as the rotarod and open field tests to assess motor coordination and activity.

-

Tissue Collection: Euthanize animals and collect brain tissue.

-

Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.

-

Biochemical Analysis: Analyze brain tissue for markers of oxidative stress and apoptosis.

-

Data Analysis: Statistically compare the outcomes between the different treatment groups.

Signaling Pathways and Visualizations

The pathological activation of TRPC5 in neurodegenerative diseases is often downstream of G-protein coupled receptor (GPCR) signaling and oxidative stress. This compound is expected to directly block the TRPC5 channel pore, thereby preventing the influx of calcium that leads to neuronal damage.

Discussion and Future Directions

This compound emerges as a highly potent and selective inhibitor of TRPC5 channels. Its favorable in vitro profile, characterized by a nanomolar IC50 for TRPC5, suggests its potential as a valuable research tool and a lead compound for drug development. While the current data on this compound is primarily in the context of kidney disease, the well-established role of TRPC5 in mediating neurotoxic pathways provides a strong rationale for its investigation in neurodegenerative disease models.

Future research should focus on:

-

Characterizing the efficacy of this compound in established in vitro and in vivo models of Alzheimer's, Parkinson's, and Huntington's diseases. This would involve assessing its ability to prevent neuronal cell death, reduce pathological protein aggregation, and improve cognitive and motor functions.

-

Determining the pharmacokinetic and pharmacodynamic properties of this compound in animal models, including its brain penetrance, which is crucial for a centrally acting therapeutic.

-

Elucidating the precise molecular interactions between this compound and the TRPC5 channel to guide further optimization of its selectivity and potency.

References

- 1. Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl)‐1H‐benzo[d]imidazoles as Potent and Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of TRPC channels in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased TRPC5 glutathionylation contributes to striatal neuron loss in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased TRPC5 glutathionylation contributes to striatal neuron loss in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Contribution of TRPC Channels in Neuronal Excitotoxicity Associated With Neurodegenerative Disease and Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Evidence of a Role for the TRPC Subfamily in Mediating Oxidative Stress in Parkinson’s Disease [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

Targeting TRPC5 for Cancer Therapy: A Technical Guide

Disclaimer: The compound "Trpc5-IN-4" is a hypothetical selective inhibitor of the TRPC5 channel used in this guide for illustrative purposes. The data presented are representative examples based on published findings for other TRPC5 modulators and do not correspond to an existing molecule.

Executive Summary

The Transient Receptor Potential Canonical 5 (TRPC5) channel, a non-selective cation channel, has emerged as a significant contributor to cancer pathophysiology.[1] Upregulation of TRPC5 is observed in various cancers, where it plays a crucial role in promoting cell proliferation, migration, invasion, and chemoresistance.[1][2][3] The channel's activity modulates intracellular calcium levels, thereby influencing key oncogenic signaling pathways.[4][5] This guide provides a technical overview of the role of TRPC5 in cancer cell proliferation and the therapeutic potential of its inhibition. It details the underlying signaling mechanisms, presents illustrative data for a hypothetical inhibitor (this compound), and offers comprehensive experimental protocols for researchers in oncology and drug development.

The Role of TRPC5 in Cancer Cell Proliferation

TRPC5 is a calcium-permeable cation channel that, when overexpressed in cancer cells, leads to dysregulated calcium homeostasis.[4] This aberrant calcium signaling is a key driver of several processes that contribute to cancer progression. Studies have demonstrated a correlation between high TRPC5 expression and poorer clinical outcomes in cancers such as colorectal and papillary thyroid carcinoma.[2][6]

Inhibition of TRPC5 has been shown to suppress cancer cell proliferation and can reverse resistance to conventional chemotherapeutic agents.[5][7][8] The channel's involvement in multiple facets of cancer biology, including the epithelial-mesenchymal transition (EMT) and tumor angiogenesis, makes it an attractive target for therapeutic intervention.[3][4]

Key Signaling Pathways Involving TRPC5

TRPC5-mediated calcium influx activates several downstream signaling cascades that are fundamental to cancer cell proliferation and survival. Two of the well-documented pathways are the HIF-1α–Twist and the Wnt/β-catenin signaling pathways.

The HIF-1α–Twist Signaling Pathway

In colon and papillary thyroid cancer, overexpression of TRPC5 has been shown to induce the expression of Hypoxia-Inducible Factor 1α (HIF-1α).[3][6] HIF-1α, in turn, activates the transcription factor Twist, a key regulator of the epithelial-mesenchymal transition (EMT). This pathway promotes not only cell proliferation but also migration and invasion.[3][6]

The Wnt/β-catenin Signaling Pathway

TRPC5-mediated calcium signaling can also activate the Wnt/β-catenin pathway.[4] This leads to the nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation.[2] In colorectal cancer, this pathway has been linked to a reduction in cancer cell differentiation and an increase in cancer cell stemness.[2] Furthermore, this pathway can contribute to chemoresistance by upregulating the expression of multidrug efflux transporters like P-glycoprotein (P-gp), also known as ATP-binding cassette subfamily B member 1 (ABCB1).[5][7]

Quantitative Analysis of this compound (Illustrative Data)

The following tables present hypothetical data for the characterization of this compound, a selective TRPC5 inhibitor. These data are intended to be representative of the types of results obtained when evaluating such a compound.

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | TRPC5 Expression | IC50 (µM) |

| HCT-116 | Colorectal Carcinoma | High | 1.2 |

| SW480 | Colorectal Carcinoma | High | 2.5 |

| MCF-7 | Breast Adenocarcinoma | Moderate | 8.7 |

| MCF-7/ADR | Adriamycin-Resistant Breast Adenocarcinoma | High | 3.1 |

| A498 | Renal Carcinoma | Low | > 50 |

| TPC-1 | Papillary Thyroid Carcinoma | High | 1.8 |

Table 2: Effect of this compound on Cell Cycle Distribution in HCT-116 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |

| This compound (1 µM) | 68.5 ± 3.4 | 20.1 ± 1.8 | 11.4 ± 0.9 |

| This compound (5 µM) | 75.1 ± 2.9 | 15.6 ± 1.3 | 9.3 ± 0.7 |

Experimental Protocols

Detailed methodologies for key experiments to evaluate a TRPC5 inhibitor are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound at the desired concentrations for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against TRPC5, HIF-1α, Twist, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

Conclusion

The inhibition of the TRPC5 channel represents a promising strategy for the development of novel anticancer therapies. By blocking TRPC5, it is possible to disrupt the aberrant calcium signaling that drives the proliferation and survival of cancer cells. The downstream effects on key oncogenic pathways, such as HIF-1α–Twist and Wnt/β-catenin, further underscore the therapeutic potential of targeting TRPC5. The illustrative data and detailed protocols provided in this guide offer a framework for the preclinical evaluation of TRPC5 inhibitors as potential drug candidates for a range of malignancies. Further research into selective and potent TRPC5 inhibitors is warranted to translate these findings into clinical applications.

References

- 1. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. portlandpress.com [portlandpress.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Transient receptor potential channel C5 in cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRP Channels in Cancer: Signaling Mechanisms and Translational Approaches [mdpi.com]

- 6. TRPC5 expression promotes the proliferation and invasion of papillary thyroid carcinoma through the HIF-1α/Twist pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transient Receptor Potential Cation Channels in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transient receptor potential channel TRPC5 is essential for P-glycoprotein induction in drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Trpc5-IN-4 in HEK293 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of Trpc5-IN-4, a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, in Human Embryonic Kidney (HEK293) cells. This document includes detailed protocols for cell culture, compound handling, and key assays to characterize the inhibitory effects of this compound on TRPC5 channel activity.

Introduction

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel implicated in a variety of physiological and pathological processes, including anxiety, depression, and kidney disease.[1][2] Its activation leads to an influx of Ca2+ and other cations, triggering downstream signaling cascades.[1] this compound has been developed as a specific inhibitor of TRPC5 channels, offering a valuable tool for studying their function and for potential therapeutic development. HEK293 cells are a widely used expression system for studying ion channels like TRPC5 due to their low endogenous channel expression and high transfection efficiency.[3][4]

Mechanism of Action

TRPC5 channels can be activated by various stimuli, including G-protein coupled receptors (GPCRs) linked to the Gq/11 and Gi/o pathways, as well as by receptor tyrosine kinases.[5][6][7] Activation of these pathways can lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), generating diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), which in turn can modulate TRPC5 activity.[7] this compound is hypothesized to act as a direct antagonist of the TRPC5 channel, although the precise binding site and mechanism of inhibition are under investigation.

Data Presentation

The following table summarizes the key pharmacological parameters of this compound in a HEK293 cell line stably expressing human TRPC5.

| Parameter | Value | Cell Line | Assay Conditions |

| IC50 | 50 nM | HEK293-hTRPC5 | Electrophysiology (Whole-Cell Patch Clamp), Agonist: 10 µM Englerin A |

| Selectivity | >100-fold vs. TRPC3/6/7 | HEK293 | Calcium Imaging Assay |

| Solubility | >10 mM in DMSO | N/A | N/A |

| Cytotoxicity | >10 µM | HEK293 | MTT Assay (24 hr incubation) |

Note: The data presented above are representative examples and may vary depending on the specific experimental conditions.

Experimental Protocols

Cell Culture and Transfection

Materials:

-

HEK293 cells (or a tetracycline-inducible T-REx™-293 cell line for stable expression)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

pcDNA vector containing the human TRPC5 cDNA

-

Transfection reagent (e.g., Lipofectamine™ 2000)

-

Selection antibiotics (e.g., G418 or Zeocin and Blasticidin for stable lines)[3]

Protocol for Transient Transfection:

-

One day prior to transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

-

On the day of transfection, prepare the DNA-lipid complex according to the manufacturer's protocol for your chosen transfection reagent. A common ratio is 2.5 µg of plasmid DNA per well.

-

Add the transfection complex to the cells and incubate for 4-6 hours at 37°C in a CO2 incubator.

-

After incubation, replace the transfection medium with fresh, complete growth medium.

-

Allow the cells to express the TRPC5 channels for 24-48 hours before proceeding with experiments.

Protocol for Generating Stable Cell Lines:

-

Transfect HEK293 or T-REx™-293 cells with the TRPC5-containing plasmid as described above.

-

48 hours post-transfection, begin selection by adding the appropriate antibiotic(s) to the culture medium.

-

Maintain the cells under selection pressure, replacing the medium every 3-4 days, until resistant colonies form.

-

Isolate individual colonies and expand them to establish clonal cell lines.

-

Screen the clones for TRPC5 expression and function using Western blotting and a functional assay (e.g., calcium imaging or electrophysiology).

-

For inducible systems, induce TRPC5 expression by adding tetracycline to the culture medium 24 hours prior to the experiment.[9]

Electrophysiology (Whole-Cell Patch Clamp)

This protocol allows for the direct measurement of ion channel currents and is the gold standard for characterizing ion channel modulators.

Materials:

-

HEK293 cells expressing TRPC5

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Intracellular solution (in mM): 140 Cs-Aspartate, 10 EGTA, 2 MgCl2, 10 HEPES (pH 7.2 with CsOH)

-

TRPC5 agonist (e.g., 10 µM Englerin A)

-

This compound stock solution (in DMSO)

Protocol:

-

Plate TRPC5-expressing HEK293 cells on glass coverslips 24-48 hours before the experiment.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Establish a giga-ohm seal on a single cell and then rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline currents.

-

Perfuse the cell with the TRPC5 agonist to activate the channels and record the resulting currents.

-

Once a stable agonist-evoked current is established, co-apply the agonist with varying concentrations of this compound to determine its inhibitory effect.

-

Wash out the compounds to assess the reversibility of inhibition.

-

Analyze the data to determine the IC50 of this compound.

Calcium Imaging Assay

This high-throughput method allows for the measurement of changes in intracellular calcium concentration as an indicator of TRPC5 channel activity.

Materials:

-

HEK293 cells expressing TRPC5

-

96-well black-walled, clear-bottom plates

-

Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

TRPC5 agonist (e.g., 100 µM Carbachol (Cch) to activate endogenous muscarinic receptors that couple to TRPC5)[3]

-

This compound stock solution (in DMSO)

-

Fluorescence plate reader or microscope with imaging capabilities

Protocol:

-

Seed TRPC5-expressing HEK293 cells into a 96-well plate and grow to confluency.

-

Prepare the calcium indicator loading solution by dissolving the AM ester in DMSO and then diluting it in HBSS containing Pluronic F-127 to the final working concentration.

-

Remove the culture medium from the cells and add the loading solution.

-

Incubate the plate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

Add HBSS containing varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 10-20 minutes).

-

Place the plate in the fluorescence reader and begin recording baseline fluorescence.

-

Add the TRPC5 agonist to all wells and continue recording the fluorescence signal to measure the change in intracellular calcium.

-

Analyze the data by calculating the change in fluorescence intensity and determine the concentration-response curve for this compound inhibition.

Mandatory Visualizations

Caption: TRPC5 signaling pathway and point of inhibition by this compound.

Caption: General experimental workflow for characterizing this compound.

References

- 1. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human TRPC5 channel activated by a multiplicity of signals in a single cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPC5 channels undergo changes in gating properties during the activation-deactivation cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The roles of G proteins in the activation of TRPC4 and TRPC5 transient receptor potential channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Function Relationship and Physiological Roles of Transient Receptor Potential Canonical (TRPC) 4 and 5 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unique responses of the fixed stoichiometric TRPC1–TRPC5 concatemer to G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Unique responses of the fixed stoichiometric TRPC1–TRPC5 concatemer to G proteins [frontiersin.org]

Application Notes and Protocols for Trpc5-IN-4 In Vitro Assays

These application notes provide detailed protocols for the in vitro characterization of Trpc5-IN-4, a potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. The following sections are intended for researchers, scientists, and drug development professionals working to understand the pharmacological properties of TRPC5 inhibitors.

Introduction

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel that plays a crucial role in various physiological processes, including neuronal signaling, calcium homeostasis, and kidney function.[1][2][3][4][5] Dysregulation of TRPC5 activity has been implicated in several pathologies, making it an attractive therapeutic target.[4][5][6][7][8] this compound is a small molecule inhibitor designed to selectively target the TRPC5 channel. These protocols outline standard in vitro assays to determine the potency, selectivity, and mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Potency of Reference TRPC5 Inhibitors

| Compound | Assay Type | Cell Line | Activator | IC50 | Reference |

| GFB-8438 | FLIPR | HEK293-hTRPC5 | Rosiglitazone | 5.0 μM | [7] |

| GFB-8438 | Manual Patch Clamp | HEK293-hTRPC5 | Rosiglitazone | 0.28 μM | [7] |

| GFB-8438 | Qpatch | HEK293-hTRPC5 | Rosiglitazone | 0.18 μM | [7] |

| HC-070 | Manual Patch Clamp | T-Rex-293-hTRPC4β | Englerin A | 0.96 nM | [9] |

| HC-070 | Manual Patch Clamp | T-Rex-293-hTRPC4β | GTPγS | 5.72 nM | [9] |

| Clemizole | Fluorometric [Ca2+]i | HEK293-mTRPC5 | Riluzole | 1.0 - 1.3 μM | [6][10] |

| M084 | Fluorescence Membrane Potential | HEK293-hTRPC5 | - | 8.2 μM | [11] |

| SML-2 | Ca2+ Inhibition Assay | HEK293T-hTRPC5 | - | 10.2 μM | [6] |

| SML-13 | Ca2+ Inhibition Assay | HEK293T-hTRPC5 | - | 10.2 μM | [6] |

Note: Data for this compound should be generated and added to this table for comparison.

Signaling Pathway and Experimental Workflow

TRPC5 Signaling Pathway

The following diagram illustrates the canonical signaling pathway involving TRPC5 activation downstream of G-protein coupled receptors (GPCRs). Activation of Gq/11-coupled receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while both calcium and DAG can modulate TRPC5 channel activity.[4][12] TRPC5 activation leads to calcium influx, which can then activate downstream effectors such as CaMKIIβ, ultimately influencing cellular processes like dendrite patterning.[1][2][3]

Caption: TRPC5 signaling cascade initiated by GPCR activation.

Experimental Workflow for In Vitro Assay

The following diagram outlines a typical workflow for evaluating the inhibitory activity of this compound using a cell-based in vitro assay.

Caption: General workflow for a cell-based TRPC5 inhibition assay.

Experimental Protocols

Calcium Imaging Assay (FLIPR-based)

This high-throughput assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPC5 activation and inhibition.[11][13][14]

Materials:

-

HEK293 cells stably expressing human TRPC5 (hTRPC5)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Poly-D-Lysine coated 96-well or 384-well black-walled, clear-bottom plates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

This compound stock solution (in DMSO)

-

TRPC5 activator (e.g., Englerin A, Riluzole)

-

FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Protocol:

-

Cell Plating:

-

Culture HEK293-hTRPC5 cells to 70-80% confluency.

-

Trypsinize and resuspend cells in culture medium.

-

Seed cells into Poly-D-Lysine coated plates at a density of 40,000-80,000 cells/well (for 96-well) or 10,000-20,000 cells/well (for 384-well).

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.

-